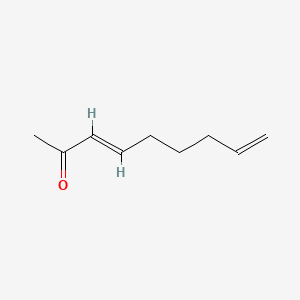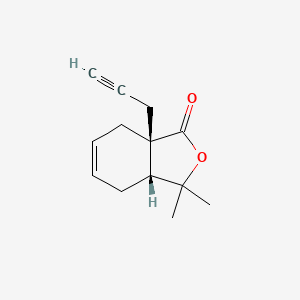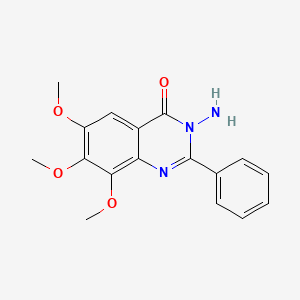
3-Amino-6,7,8-trimethoxy-2-phenylquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-6,7,8-trimethoxy-2-phenylquinazolin-4-one is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6,7,8-trimethoxy-2-phenylquinazolin-4-one typically involves the condensation of 2-aminobenzoic acid with phenyl isothiocyanate, followed by cyclization and subsequent functionalization. The reaction conditions often include the use of solvents like anhydrous pyridine and reagents such as phosphorus pentasulfide .
Industrial Production Methods
Industrial production methods for quinazoline derivatives, including this compound, often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and metal-catalyzed reactions are employed to enhance efficiency and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-6,7,8-trimethoxy-2-phenylquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: Conversion to quinazoline N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of nitro groups to amines using reducing agents such as sodium borohydride.
Substitution: Halogenation and alkylation reactions to introduce different substituents on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide, alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit enhanced biological activities .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 3-Amino-6,7,8-trimethoxy-2-phenylquinazolin-4-one involves the inhibition of specific enzymes and pathways. For instance, it can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. By binding to the active site of these enzymes, the compound prevents the phosphorylation of target proteins, thereby disrupting cellular processes essential for cancer cell survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-6,8-dibromo-2-phenylquinazolin-4-one
- 3-(5-chloro-2-hydroxybenzylideneamino)-2-phenylquinazolin-4-one
- 3-(5-nitro-2-hydroxybenzylideneamino)-2-phenylquinazolin-4-one
Uniqueness
3-Amino-6,7,8-trimethoxy-2-phenylquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of methoxy groups at positions 6, 7, and 8 enhances its solubility and bioavailability, making it a promising candidate for drug development .
Propriétés
Formule moléculaire |
C17H17N3O4 |
|---|---|
Poids moléculaire |
327.33 g/mol |
Nom IUPAC |
3-amino-6,7,8-trimethoxy-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C17H17N3O4/c1-22-12-9-11-13(15(24-3)14(12)23-2)19-16(20(18)17(11)21)10-7-5-4-6-8-10/h4-9H,18H2,1-3H3 |
Clé InChI |
ADFPRTAYVBVWKN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C2C(=C1)C(=O)N(C(=N2)C3=CC=CC=C3)N)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[1-(methylphenyl)ethyl]phenol](/img/structure/B13809145.png)
![1-Azabicyclo[3.2.1]octane,6-(aminooxy)-,endo-(9CI)](/img/structure/B13809150.png)
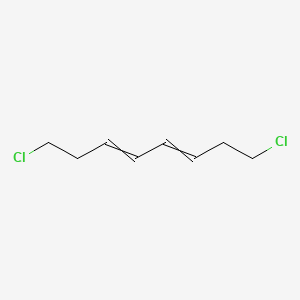
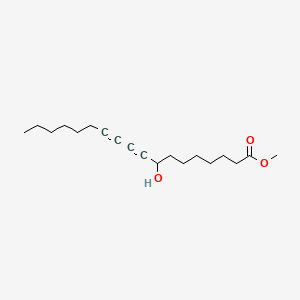
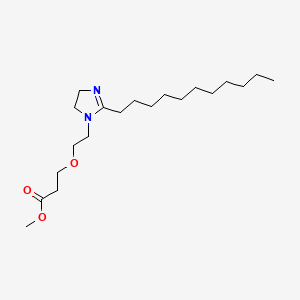
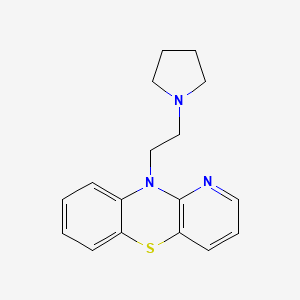

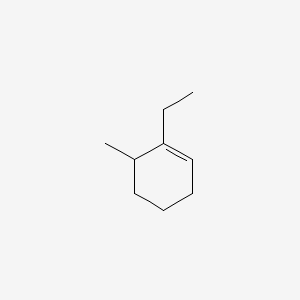
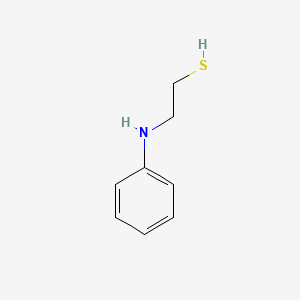
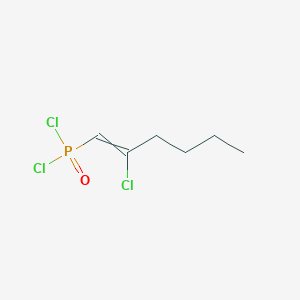
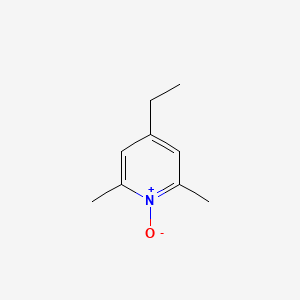
![1H-Imidazole-1-carboxamide, N-[3-[[[(4,5-dihydro-2-phenyl-1H-imidazol-1-yl)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-4,5-dihydro-2-phenyl-](/img/structure/B13809203.png)
